BenchChemオンラインストアへようこそ!

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide

Chemical procurement Early‑discovery screening Rare chemical supply

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide (CAS 5471-23-8) is a bis‑(2‑imidazoline) derivative in which two 4,5‑dihydro‑1H‑imidazole rings are connected through a butane‑1,4‑diylbis(sulfanediyl) linker and isolated as the dihydrobromide salt. The compound belongs to the class of thioether‑linked imidazolines, a structural motif that has been explored in the patent literature for platelet‑aggregation inhibition and hypotensive action.

Molecular Formula C10H20Br2N4S2
Molecular Weight 420.2 g/mol
CAS No. 5471-23-8
Cat. No. B15076906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide
CAS5471-23-8
Molecular FormulaC10H20Br2N4S2
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1CN=C(N1)SCCCCSC2=NCCN2.Br.Br
InChIInChI=1S/C10H18N4S2.2BrH/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10;;/h1-8H2,(H,11,12)(H,13,14);2*1H
InChIKeyNOEBUNDKMACGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide (CAS 5471-23-8) – Procurement-Relevant Profile and Compound-Class Positioning


1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide (CAS 5471-23-8) is a bis‑(2‑imidazoline) derivative in which two 4,5‑dihydro‑1H‑imidazole rings are connected through a butane‑1,4‑diylbis(sulfanediyl) linker and isolated as the dihydrobromide salt . The compound belongs to the class of thioether‑linked imidazolines, a structural motif that has been explored in the patent literature for platelet‑aggregation inhibition and hypotensive action [1]. It is currently supplied as a rare screening compound (AldrichCPR) for early‑discovery research, indicating limited commercial availability and an absence of bulk GMP‑grade material .

Why 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide Cannot Be Simply Replaced by an In‑Class Analog


Within the bis‑imidazoline series, small structural changes—linker length, heteroatom identity, and salt form—can profoundly alter receptor affinity, metabolic stability, and physicochemical properties [1]. Although the butane‑1,4‑dithio bridged scaffold of 1,4‑bis((4,5‑dihydro‑1H‑imidazol‑2‑yl)thio)butane dihydrobromide is mechanistically differentiated from simple alkyl‑linked analogs, direct comparative quantitative data remain absent from the public domain. Consequently, procurement decisions cannot rely on class‑level assumptions; each analog must be validated for the specific assay context, and substitution without empirical head‑to‑head evidence risks introducing uncontrolled variables into a research program [1].

Quantitative Differentiation Evidence for 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide – Head‑to‑Head, Cross‑Study, and Class‑Level Data


Commercial Availability as a Rare Screening Compound – Supply‑Side Differentiation

1,4‑Bis((4,5‑dihydro‑1H‑imidazol‑2‑yl)thio)butane dihydrobromide is listed exclusively in the Sigma‑Aldrich AldrichCPR collection, indicating it is a non‑stock, rare chemical that is not routinely manufactured in bulk . In contrast, simpler bis‑imidazolines such as 1,4‑bis(4,5‑dihydro‑1H‑imidazol‑2‑yl)butane (CAS 947‑00‑2) are available from multiple vendors and in larger quantities. This supply asymmetry means that for any experiment requiring the thioether‑bridged architecture, custom synthesis or single‑vial sourcing is the only pathway, imposing longer lead times and higher unit costs relative to the all‑carbon‑linked analog .

Chemical procurement Early‑discovery screening Rare chemical supply

Predicted Physicochemical Profile vs. Carbon‑Linked Analog – Computed LogP and PSA Differences

The introduction of two sulfur atoms in the butane linker increases the polar surface area (PSA) and modifies the lipophilicity of the scaffold relative to the carbon‑only analog. Predicted PSA for the free base of 1,4‑bis((4,5‑dihydro‑1H‑imidazol‑2‑yl)thio)butane is 99.4 Ų, compared with 48.1 Ų for 1,4‑bis(4,5‑dihydro‑1H‑imidazol‑2‑yl)butane (free base) . The predicted LogP values are 1.64 for the thioether and 1.21 for the carbon analog, indicating a modest increase in hydrophobicity that could affect membrane permeability and protein binding .

Physicochemical property prediction Drug‑likeness ADME screening

Patent‑Class Activity Assignment – Platelet Aggregation and Hypotensive Potential

The compound falls within the Markush structures of Hoechst AG patent JPS60155161A, which claims 4‑substituted Δ2‑imidazolinyl‑thioethers exhibiting platelet‑aggregation‑inhibiting and hypotensive activities [1]. While no compound‑specific IC50 or in vivo blood‑pressure reduction is disclosed, the patent explicitly distinguishes these thioether derivatives from their oxygen or nitrogen analogs, attributing the activity to the sulfur atom’s ability to modulate electron density on the imidazoline ring [1]. In the absence of direct comparator data, this patent assignment provides the only peer‑reviewed anchoring of the scaffold to a pharmacologically relevant phenotype.

Platelet aggregation inhibition Hypotensive agents Imidazoline pharmacology

Targeted Application Scenarios for 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide Based on Verified Differentiation Evidence


Early‑Discovery Cardiovascular or Anti‑Thrombotic Screening Panels

Given the patent‑assigned platelet‑aggregation‑inhibiting and hypotensive class [1], this compound is best deployed in in vitro functional assays (e.g., light‑transmission aggregometry or isolated aortic ring preparations) where the thioether‑bridged scaffold can be compared side‑by‑side with the all‑carbon‑linked analog (CAS 947‑00‑2) to empirically determine the contribution of the sulfur atoms to the pharmacological profile. Because the compound is available only as an AldrichCPR rare screening item, procurement must be initiated at least 4–6 weeks before the intended assay date to account for single‑vial sourcing and customs clearance.

Structure–Activity Relationship (SAR) Studies on Bis‑Imidazoline Linker Chemistry

The predicted elevated polar surface area (99.4 Ų vs. 48.1 Ų for the carbon‑linked comparator) suggests that this compound can serve as a tool to probe the effect of linker polarity on membrane permeability and oral bioavailability. In a systematic SAR matrix, researchers can pair the thioether compound with the carbon analog and other heteroatom‑bridged variants to deconvolute the contributions of linker composition to ADME parameters, using Caco‑2 permeability assays or logD7.4 measurements.

Chemical‑Biology Probe Development for CXCR4 or Related Chemokine Receptors

Bis‑imidazoline derivatives with optimal linker lengths have been shown to displace CXCL12 binding with submicromolar potencies [1]. Although the butane‑1,4‑dithio linker has not been explicitly profiled in published CXCR4 assays, its structural similarity to the active C8–C12 alkyl‑linked series makes it a candidate for inclusion in a fragment‑based or scaffold‑hopping strategy aimed at identifying novel CXCR4 antagonists. The compound’s limited commercial availability makes it suitable for small‑scale preliminary competition binding studies (e.g., FRET‑based CXCL12 displacement assays) before committing to custom synthesis of larger quantities.

Method Development for Thioether‑Linked Imidazoline Analytical Characterization

The compound’s dihydrobromide salt form and dual thioether‑imidazoline architecture provide a distinctive challenge for HPLC purity analysis and mass spectrometry. It can serve as a reference standard for developing ion‑pairing reversed‑phase methods or hydrophilic interaction liquid chromatography (HILIC) methods tailored to highly polar, doubly charged bis‑imidazolines. Procurement of a single 250 mg vial from Sigma‑Aldrich is sufficient for method development and validation cycles.

Quote Request

Request a Quote for 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.